4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound may be involved in, are key processes in the synthesis of various organic compounds .
Result of Action
The compound may participate in suzuki–miyaura coupling reactions, which are key processes in the synthesis of various organic compounds .
Action Environment
The stability of similar compounds can be influenced by factors such as air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amidation: The carboxylic acid group on the thiophene ring is converted to a carboxamide group through a reaction with an amine derivative, such as 4-methoxythian-4-ylmethylamine, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the carboxamide group to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-bromo-N-[(4-methoxythian-4-yl)methyl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or pyridine derivatives
Properties
IUPAC Name |
4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S2/c1-16-12(2-4-17-5-3-12)8-14-11(15)10-6-9(13)7-18-10/h6-7H,2-5,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJKXEARVPKGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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